1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine

Vue d'ensemble

Description

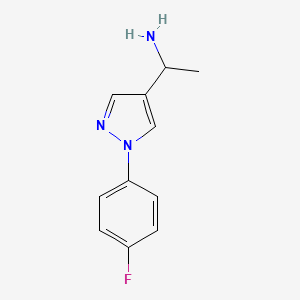

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and an ethanamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Another approach involves the enantioselective biocatalytic reduction of 1-(4-fluorophenyl)ethanone using biocatalysts such as Petroselinum crispum cells. This method allows for the production of enantiomerically pure compounds under aqueous conditions at temperatures ranging from 23 to 27°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(4-fluorophenyl)ethanone, while reduction can produce 1-(4-fluorophenyl)ethanol.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine as an anticancer agent. Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxicity against various cancer cell lines. The fluorine substitution enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Neurological Applications

This compound has also been investigated for its neuroprotective effects. Pyrazole derivatives are known to modulate neurotransmitter systems and exhibit anti-inflammatory properties, suggesting potential therapeutic roles in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pesticidal Activity

The pyrazole moiety is a common feature in many agrochemicals. Preliminary studies suggest that this compound may possess insecticidal properties. Its effectiveness against specific pests could be attributed to its ability to disrupt neurotransmission in insects, similar to other pyrazole-based pesticides .

Herbicidal Potential

In addition to insecticides, there is ongoing research into the herbicidal applications of this compound. Its structural analogs have shown promise as selective herbicides, which could lead to the development of new formulations that minimize the impact on non-target species while effectively controlling weed populations .

Polymer Chemistry

The incorporation of this compound into polymer matrices is being explored for developing advanced materials with enhanced thermal stability and mechanical properties. The fluorinated structure can improve the hydrophobicity and chemical resistance of polymers, making them suitable for applications in coatings and sealants .

Nanotechnology

Recent advancements in nanotechnology suggest that this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various biomolecules could enhance the targeted delivery of therapeutics, thereby improving treatment efficacy and reducing side effects .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Fluorophenyl)ethanone: A related compound that can be synthesized through similar methods and undergoes comparable reactions.

2-(4-Fluorophenyl)ethan-1-amine: Another fluorinated amine with similar chemical properties.

Uniqueness

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine is unique due to the presence of both a pyrazole ring and a fluorophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Activité Biologique

1-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound, characterized by its structural features, exhibits potential pharmacological properties that can be harnessed in medicinal chemistry.

- Molecular Formula : C₁₁H₁₂FN₃

- CAS Number : 1049988-73-9

- MDL Number : MFCD08691419

- Physical Form : Solid, often available as a powder.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit:

- Antitumor Activity : Many pyrazole derivatives have been explored for their ability to inhibit tumor growth. They often target specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial in signaling pathways that promote cell proliferation and survival .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α. This activity is significant in conditions like rheumatoid arthritis and other inflammatory diseases .

- Antimicrobial Activity : Research has shown that certain pyrazole derivatives exhibit antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various pyrazole derivatives, this compound was shown to inhibit the growth of cancer cell lines expressing BRAF(V600E). The compound demonstrated a dose-dependent response, indicating its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound revealed that it effectively reduced the levels of inflammatory markers in vitro. The results suggest that it could be beneficial in treating chronic inflammatory conditions.

Propriétés

IUPAC Name |

1-[1-(4-fluorophenyl)pyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3/c1-8(13)9-6-14-15(7-9)11-4-2-10(12)3-5-11/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCLBVAKXCZNJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216090 | |

| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049988-73-9 | |

| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049988-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-α-methyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.